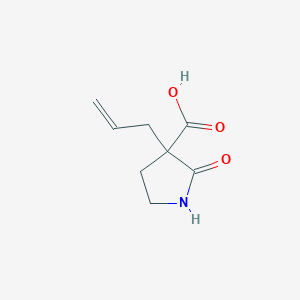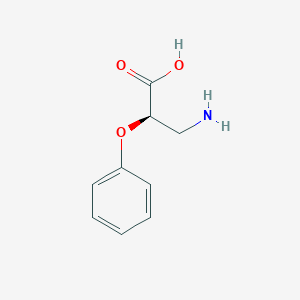
(2R)-3-Amino-2-phenoxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Amino-2-phenoxypropanoic acid is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) attached to the second carbon of a propanoic acid backbone, with a phenoxy group (-O-C6H5) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Amino-2-phenoxypropanoic acid can be achieved through several methods. Another method includes the use of diazo compounds, ylides, or carbene intermediates to form the desired amino acid structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Amino-2-phenoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group results in the formation of alcohols .
Scientific Research Applications
(2R)-3-Amino-2-phenoxypropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-3-Amino-2-phenoxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme . The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Isocitric acid: Another chiral amino acid with similar structural features.
(2R,6R)-Hydroxynorketamine: A compound with similar amino acid backbone but different functional groups.
Uniqueness
(2R)-3-Amino-2-phenoxypropanoic acid is unique due to its specific combination of an amino group, phenoxy group, and chiral center. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R)-3-amino-2-phenoxypropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-6-8(9(11)12)13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
KMUQZTDRJPLTHA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


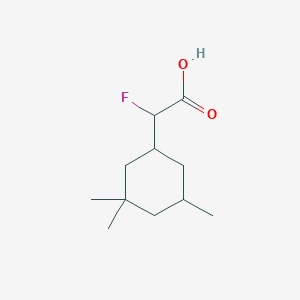
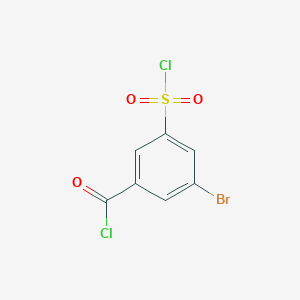
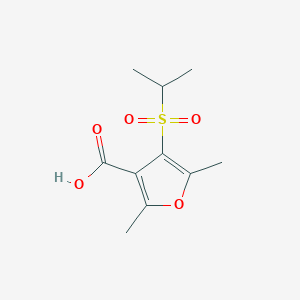
![1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13228238.png)
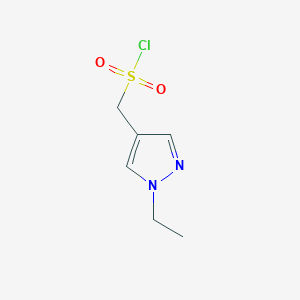
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B13228249.png)
![({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13228255.png)
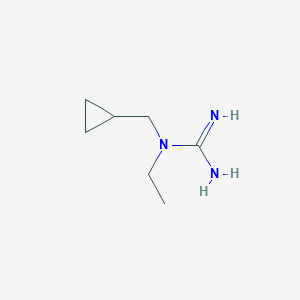
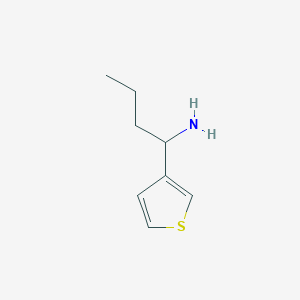
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine](/img/structure/B13228284.png)
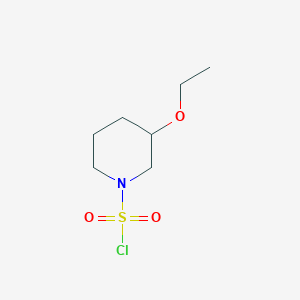
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B13228293.png)
![2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol](/img/structure/B13228297.png)
